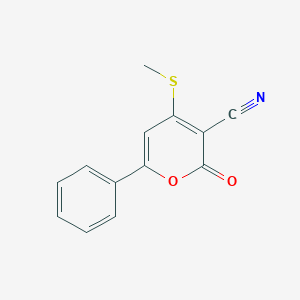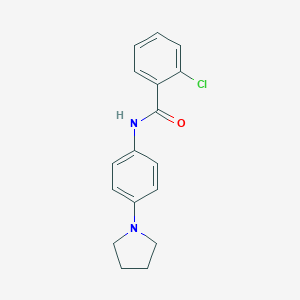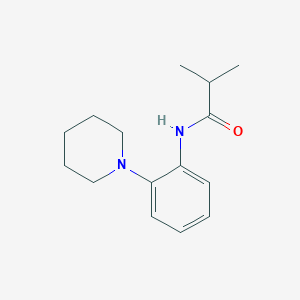
4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile, also known as MOPC, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is a pyranone derivative and has been found to have various biological activities, including antitumor, antibacterial, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has been found to have various biochemical and physiological effects. In addition to its antitumor and antibacterial activities, 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile, which makes it a safe candidate for in vitro and in vivo experiments. However, one limitation of using 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile. One potential direction is the development of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and efficacy of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile in animal models and human clinical trials.
Synthesemethoden
The synthesis of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile involves the reaction between 4-methylthio-2-hydroxy-6-phenylpyran-3-carbonitrile and thionyl chloride. This reaction results in the formation of 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile as a yellow crystalline solid. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has been studied for its potential applications in various scientific fields. Its antitumor activity has been extensively researched, and it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has also been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-Methylthio-2-oxo-6-phenylpyran-3-carbonitrile has antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
61380-85-6 |
|---|---|
Molekularformel |
C13H9NO2S |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
4-methylsulfanyl-2-oxo-6-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C13H9NO2S/c1-17-12-7-11(9-5-3-2-4-6-9)16-13(15)10(12)8-14/h2-7H,1H3 |
InChI-Schlüssel |
FIGVJXMTQDHJMQ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246025.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)

![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)

![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)